molecular formula C19H22BrN3OS B15014444 N'-{(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

N'-{(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

Cat. No.: B15014444
M. Wt: 420.4 g/mol
InChI Key: KCJUKGZLRWARRR-SRZZPIQSSA-N
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Description

N’-[(E)-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester.

    Condensation reaction: The hydrazide is then condensed with an aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl or carbonyl group, while reduction could produce a fully saturated compound.

Scientific Research Applications

N’-[(E)-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or inhibitor.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE include other hydrazide derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and molecular structure, which may confer unique properties and reactivity. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C19H22BrN3OS

Molecular Weight

420.4 g/mol

IUPAC Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H22BrN3OS/c1-14-6-4-5-7-16(14)12-25-13-19(24)22-21-11-15-8-9-18(23(2)3)17(20)10-15/h4-11H,12-13H2,1-3H3,(H,22,24)/b21-11+

InChI Key

KCJUKGZLRWARRR-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC(=C(C=C2)N(C)C)Br

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br

Origin of Product

United States

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